Orotic acid
Orotic acid
Orotic acid appears as white crystals or crystalline powder. (NTP, 1992)
Orotic acid is a pyrimidinemonocarboxylic acid that is uracil bearing a carboxy substituent at position C-6. It has a role as a metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a uracil. It is a conjugate acid of an orotate.
Orotic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Orotic acid is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.
Orotic acid is a minor dietary constituent. Indeed, until it was realized that it could be synthesized by humans, orotic acid was known as vitamin B-13. The richest dietary sources are cow's milk and other dairy products as well as root vegetables such as carrots and beets. Dietary intake probably contributes to a basal rate of orotic acid excretion in urine because fasting decreases excretion by ~50%. However, it is now apparent that most urinary orotic acid is synthesized in the body, where it arises as an intermediate in the pathway for the synthesis of pyrimidine nucleotides. Orotic acid is converted to UMP by UMP synthase, a multifunctional protein with both orotate phosphoribosyltransferase and orotidylate decarboxylase activity. The most frequently observed inborn error of pyrimidine nucleotide synthesis is a mutation of the multifunctional protein UMP synthase. This disorder prevents the conversion of orotic acid to UMP and thus to other pyrimidines. As a result, plasma orotic acid accumulates to high concentrations, and increased quantities appear in the urine. Indeed, urinary orotic acid is so markedly increased in individuals harboring a mutation in UMP synthase that orotic acid crystals can form in the urine. The urinary concentration of orotic acid in homozygotes can be of the order of millimoles per millimole creatinine. By comparison, the urinary level in unaffected individuals is ~ 1 umol/mmol creatinine. (A3380).
Orotic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
An intermediate product in PYRIMIDINE synthesis which plays a role in chemical conversions between DIHYDROFOLATE and TETRAHYDROFOLATE.
Orotic acid is a pyrimidinemonocarboxylic acid that is uracil bearing a carboxy substituent at position C-6. It has a role as a metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a uracil. It is a conjugate acid of an orotate.
Orotic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Orotic acid is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.
Orotic acid is a minor dietary constituent. Indeed, until it was realized that it could be synthesized by humans, orotic acid was known as vitamin B-13. The richest dietary sources are cow's milk and other dairy products as well as root vegetables such as carrots and beets. Dietary intake probably contributes to a basal rate of orotic acid excretion in urine because fasting decreases excretion by ~50%. However, it is now apparent that most urinary orotic acid is synthesized in the body, where it arises as an intermediate in the pathway for the synthesis of pyrimidine nucleotides. Orotic acid is converted to UMP by UMP synthase, a multifunctional protein with both orotate phosphoribosyltransferase and orotidylate decarboxylase activity. The most frequently observed inborn error of pyrimidine nucleotide synthesis is a mutation of the multifunctional protein UMP synthase. This disorder prevents the conversion of orotic acid to UMP and thus to other pyrimidines. As a result, plasma orotic acid accumulates to high concentrations, and increased quantities appear in the urine. Indeed, urinary orotic acid is so markedly increased in individuals harboring a mutation in UMP synthase that orotic acid crystals can form in the urine. The urinary concentration of orotic acid in homozygotes can be of the order of millimoles per millimole creatinine. By comparison, the urinary level in unaffected individuals is ~ 1 umol/mmol creatinine. (A3380).
Orotic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
An intermediate product in PYRIMIDINE synthesis which plays a role in chemical conversions between DIHYDROFOLATE and TETRAHYDROFOLATE.
Brand Name:
Vulcanchem
CAS No.:
61791-00-2
VCID:
VC21211119
InChI:
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
SMILES:
C1=C(NC(=O)NC1=O)C(=O)O
Molecular Formula:
C5H4N2O4
Molecular Weight:
156.10 g/mol
Orotic acid
CAS No.: 61791-00-2
Cat. No.: VC21211119
Molecular Formula: C5H4N2O4
Molecular Weight: 156.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Orotic acid appears as white crystals or crystalline powder. (NTP, 1992) Orotic acid is a pyrimidinemonocarboxylic acid that is uracil bearing a carboxy substituent at position C-6. It has a role as a metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a uracil. It is a conjugate acid of an orotate. Orotic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Orotic acid is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available. Orotic acid is a minor dietary constituent. Indeed, until it was realized that it could be synthesized by humans, orotic acid was known as vitamin B-13. The richest dietary sources are cow's milk and other dairy products as well as root vegetables such as carrots and beets. Dietary intake probably contributes to a basal rate of orotic acid excretion in urine because fasting decreases excretion by ~50%. However, it is now apparent that most urinary orotic acid is synthesized in the body, where it arises as an intermediate in the pathway for the synthesis of pyrimidine nucleotides. Orotic acid is converted to UMP by UMP synthase, a multifunctional protein with both orotate phosphoribosyltransferase and orotidylate decarboxylase activity. The most frequently observed inborn error of pyrimidine nucleotide synthesis is a mutation of the multifunctional protein UMP synthase. This disorder prevents the conversion of orotic acid to UMP and thus to other pyrimidines. As a result, plasma orotic acid accumulates to high concentrations, and increased quantities appear in the urine. Indeed, urinary orotic acid is so markedly increased in individuals harboring a mutation in UMP synthase that orotic acid crystals can form in the urine. The urinary concentration of orotic acid in homozygotes can be of the order of millimoles per millimole creatinine. By comparison, the urinary level in unaffected individuals is ~ 1 umol/mmol creatinine. (A3380). Orotic acid is a metabolite found in or produced by Saccharomyces cerevisiae. An intermediate product in PYRIMIDINE synthesis which plays a role in chemical conversions between DIHYDROFOLATE and TETRAHYDROFOLATE. |
|---|---|
| CAS No. | 61791-00-2 |
| Molecular Formula | C5H4N2O4 |
| Molecular Weight | 156.10 g/mol |
| IUPAC Name | 2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
| Standard InChI | InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) |
| Standard InChI Key | PXQPEWDEAKTCGB-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C(N=C(N=C1O)O)C(=O)O |
| SMILES | C1=C(NC(=O)NC1=O)C(=O)O |
| Canonical SMILES | C1=C(NC(=O)NC1=O)C(=O)O |
| Colorform | Crystals |
| Melting Point | 653 to 655 °F (NTP, 1992) 345-346 °C 345.5 °C |
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